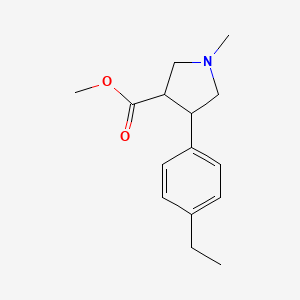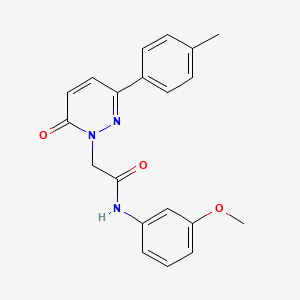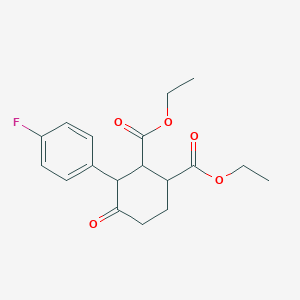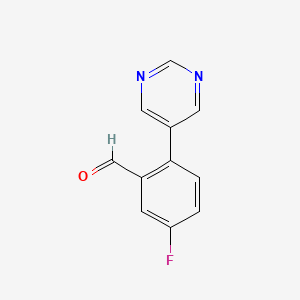
(Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with 2,4-dichlorophenyl isothiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the thiazole ring or the hydrazinyl group.
Reduction: Reduction reactions could target the double bond in the benzylidene group or the nitro groups if present.
Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential antimicrobial and anticancer activities. The presence of halogen atoms and the thiazole ring can enhance the compound’s ability to interact with biological targets.
Medicine
Potential medicinal applications might include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could be a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, inhibiting their activity. The halogen atoms might enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobenzylidene)hydrazinyl)-4-phenylthiazole
- 2-(2-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole
- 2-(2-(2-chlorobenzylidene)hydrazinyl)-4-(2,4-difluorophenyl)thiazole
Uniqueness
The uniqueness of (Z)-2-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole lies in its specific combination of halogen atoms and the thiazole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C16H9Cl3FN3S |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H9Cl3FN3S/c17-9-4-5-10(13(19)6-9)15-8-24-16(22-15)23-21-7-11-12(18)2-1-3-14(11)20/h1-8H,(H,22,23)/b21-7- |
InChI Key |
MOXVVMQXKIZUME-YXSASFKJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-((methylamino)methyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14873107.png)
![Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride](/img/structure/B14873114.png)




![N-methoxy-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14873132.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14873143.png)

![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)

![2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14873166.png)
